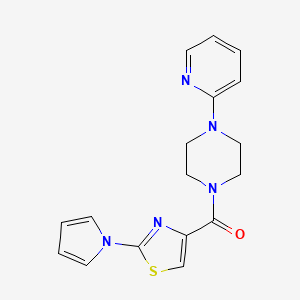
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of pyrrole, thiazole, pyridine, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde. The final step often involves coupling the thiazole and pyrrole intermediates with a piperazine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. Scale-up processes also consider the cost-effectiveness and environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- (2-(1H-imidazol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(quinolin-2-yl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(14-13-24-17(19-14)22-7-3-4-8-22)21-11-9-20(10-12-21)15-5-1-2-6-18-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPRZLKOWZFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2706514.png)
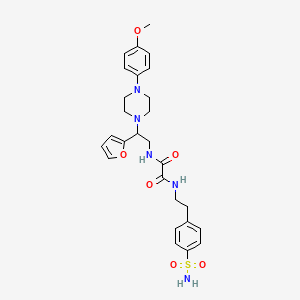
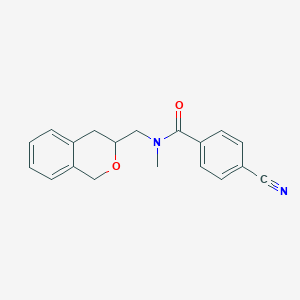
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)
![2-bromo-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2706519.png)
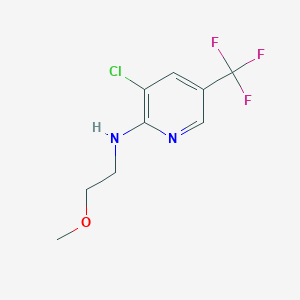
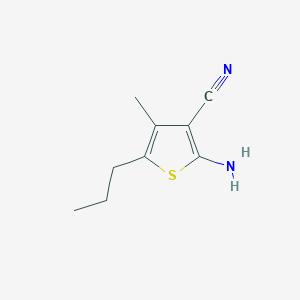
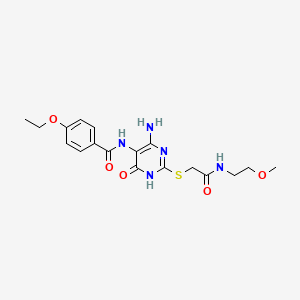
![1-(2,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B2706527.png)
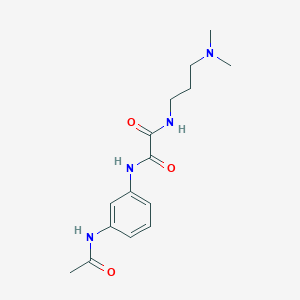
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)
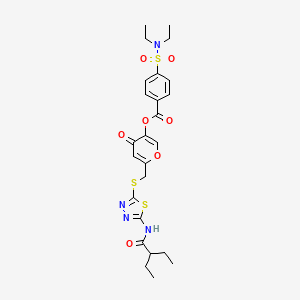
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2706536.png)

